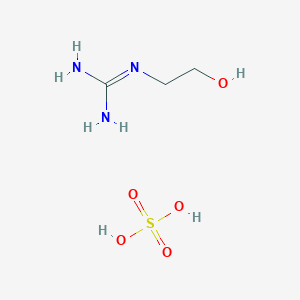![molecular formula C23H24N4O2S B2594307 N'-[2-(Pyridin-3-yl)-2-(1,2,3,4-tetrahydroisochinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethandiamid CAS No. 906158-96-1](/img/structure/B2594307.png)
N'-[2-(Pyridin-3-yl)-2-(1,2,3,4-tetrahydroisochinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethandiamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of pyridine, tetrahydroisoquinoline, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Wissenschaftliche Forschungsanwendungen
N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders and cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the pyridine derivative, tetrahydroisoquinoline, and thiophene derivative. These intermediates are then coupled through amide bond formation.
Preparation of Pyridine Derivative: The pyridine derivative can be synthesized via a bromination reaction followed by nucleophilic substitution.
Preparation of Tetrahydroisoquinoline: Tetrahydroisoquinoline can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Preparation of Thiophene Derivative: The thiophene derivative can be synthesized through a Friedel-Crafts acylation reaction.
The final step involves the coupling of these intermediates using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydroisoquinoline moieties.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under controlled temperatures and solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene moiety.
Reduction: Formation of piperidine derivatives from the pyridine ring.
Substitution: Formation of substituted pyridine or thiophene derivatives.
Wirkmechanismus
The mechanism of action of N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and apoptotic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-amide structure and exhibit similar biological activities.
Tetrahydroisoquinoline derivatives: These compounds are known for their neuroprotective and anticancer properties.
Thiophene derivatives: These compounds are widely studied for their electronic properties and use in organic electronics.
Uniqueness
N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of three distinct moieties (pyridine, tetrahydroisoquinoline, and thiophene) in a single molecule. This unique structure imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-22(25-14-20-8-4-12-30-20)23(29)26-15-21(18-7-3-10-24-13-18)27-11-9-17-5-1-2-6-19(17)16-27/h1-8,10,12-13,21H,9,11,14-16H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMBYGWBGFAMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
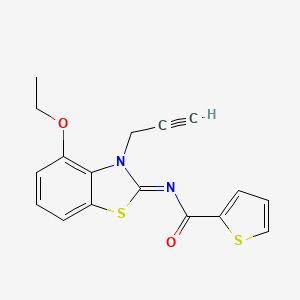
![N-[4-[(2,5-Dioxoimidazolidin-4-yl)methyl]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2594228.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)
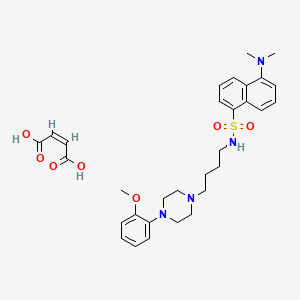
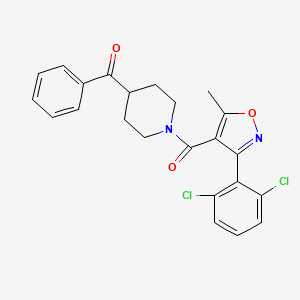
![tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B2594237.png)

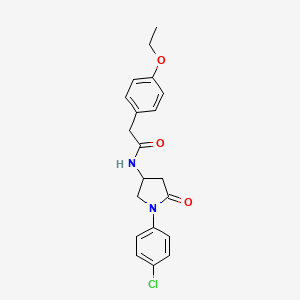
![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide](/img/structure/B2594242.png)
![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)
![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)
